molecular formula C14H23N3O B1400317 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine CAS No. 1356963-13-7

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

Cat. No. B1400317
M. Wt: 249.35 g/mol
InChI Key: ZBQZMPOLCXEVMD-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine (also known as 4-MAM) is a synthetic drug that has been used in scientific research and in the laboratory setting. 4-MAM is a derivative of amphetamine and has been studied for its potential therapeutic applications. 4-MAM has been used in the laboratory setting to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. 4-MAM has also been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and addiction.

Scientific Research Applications

  • Synthesis of Azo Dyes and Dithiocarbamate
    • Field : Organic Chemistry
    • Application Summary : Compounds similar to “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine” are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Method of Application : The synthesis involves the reduction of Schiff bases. Sodium borohydride (NaBH4) is a powerful reducing agent used in this process due to its selectivity .
    • Results : The resulting secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

    Synthesis of Dithiocarbamates

    • Field : Organic Chemistry
    • Application Summary : Secondary amines, such as “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine”, are important starting materials for the preparation of compounds such as dithiocarbamates .
    • Method of Application : The synthesis involves the reaction of secondary amines with carbon disulfide in the presence of a base .
    • Results : Dithiocarbamates have applications in agriculture as pesticides and fungicides .

    Preparation of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application Summary : Secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
    • Method of Application : The synthesis of these pharmaceuticals often involves the reaction of secondary amines with other organic compounds .
    • Results : The resulting pharmaceuticals have various therapeutic effects, including pain relief and treatment of depression .

    Synthesis of Azo Dyes

    • Field : Organic Chemistry
    • Application Summary : Secondary amines, such as “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine”, can be used in the synthesis of azo dyes .
    • Method of Application : The synthesis involves the reaction of secondary amines with diazonium salts .
    • Results : Azo dyes are widely used in the textile industry for coloring fabrics .

    Preparation of Agrochemicals

    • Field : Agrochemistry
    • Application Summary : Secondary amines are used in the preparation of various agrochemicals .
    • Method of Application : The synthesis of these agrochemicals often involves the reaction of secondary amines with other organic compounds .
    • Results : The resulting agrochemicals are used in agriculture for pest control and crop protection .

    Synthesis of Psychedelic Compounds

    • Field : Medicinal Chemistry
    • Application Summary : Certain secondary amines are used in the synthesis of psychedelic compounds .
    • Method of Application : The synthesis often involves the reaction of secondary amines with other organic compounds .
    • Results : The resulting psychedelic compounds are used in research and potentially in the treatment of certain mental health disorders .

properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2)9-17(7-6-13(14)16)10-4-5-11(15)12(8-10)18-3/h4-5,8,13H,6-7,9,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQZMPOLCXEVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C2=CC(=C(C=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

Synthesis routes and methods

Procedure details

Pd/C (10% wet base, 20 mg) was added to a solution of 1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine (INTERMEDIATE 40) (0.2 g, 0.72 mmol) in methanol (4 mL). The reaction mixture was degassed and was stirred at RT under a hydrogen ballon for 4 h. The catalyst was removed by filtering the mixture through a pad of Celite®. The filtrate was concentrated to give the title product and it was used without further purification. m/z 250.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Reactant of Route 2
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
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1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
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1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Reactant of Route 5
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1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Reactant of Route 6
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

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